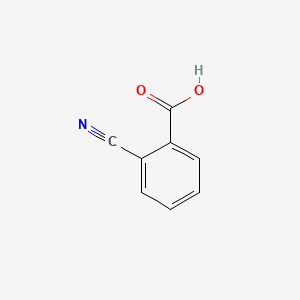

2-氰基苯甲酸

描述

2-Cyanobenzoic acid, also known as o-cyanobenzoic acid, is an organic compound with the chemical formula C8H5NO2 . It belongs to the class of aromatic carboxylic acids and is widely used in various fields of research and industry due to its unique physical and chemical properties .

Synthesis Analysis

2-Cyanobenzoic acid can be prepared from phthalic anhydride . It has been used as a reactant in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives, Benzoate modified β-cyclodextrin derivatives, and Pyrrolo [1,2-f]triazines for use as JAK2 inhibitors .Molecular Structure Analysis

The molecular weight of 2-Cyanobenzoic acid is 147.13 . Its molecular formula is C8H5NO2 . The InChI key is DTNSDCJFTHMDAK-UHFFFAOYSA-N .Chemical Reactions Analysis

2-Cyanobenzoic acid has been involved in various chemical reactions such as decarboxylation, decarboxylative halogenation, and protodecarboxylation . It has also been used in the study of ring-chain tautomeric equilibria .Physical And Chemical Properties Analysis

2-Cyanobenzoic acid is a solid at room temperature . It has a melting point of 212 °C . The density is 1.3±0.1 g/cm3 and the boiling point is 341.9±25.0 °C at 760 mmHg .科学研究应用

互变异构平衡研究

2-氰基苯甲酸因其互变异构平衡而成为研究的主题。Iglesias、Ruiz 和 Allegretti (2012) 的研究探讨了 2-氰基苯甲酸在气相、溶液和固相等不同相中的环链互变异构平衡。他们的研究涉及质谱、核磁共振和红外光谱,以了解 2-氰基苯甲酸在不同条件下的行为。该研究为在各个科学领域进一步应用提供了基础知识 (Iglesias, Ruiz, & Allegretti, 2012).

新型合成方法

孟俊荣 (2011) 介绍了一种 2-氰基苯甲酸的新型合成方法,突出了其高产率、简单性和使用无毒材料等优点。这一进步对于工业生产具有重要意义,为 2-氰基苯甲酸的合成提供了一种更高效、更安全的方法 (Meng Jun-rong, 2011).

热化学性质

Silva 等人 (2008) 对 2-氰基苯甲酸的标准摩尔生成焓进行了研究。他们使用燃烧量热法和高温真空升华技术推导出了该化合物的生成焓。这些信息对于了解 2-氰基苯甲酸的能量特性及其在热化学过程中的应用至关重要 (Silva et al., 2008).

化学反应性和合成

Patel 和 Ikekwere (1981) 对包括 2-氰基苯甲酸在内的 Cu(II) 氰基苯甲酸盐的磁学和光谱性质进行的研究,阐明了该化合物在配位配合物中的行为。此类研究对于材料科学和配位化学中的应用至关重要 (Patel & Ikekwere, 1981).

光致发光和成像

Outlaw 等人 (2016) 探讨了氰基苯甲酸衍生物的光致发光行为。他们对这些化合物可逆的 pH 依赖性光学性质的研究对其在成像和光致发光材料中的应用具有影响 (Outlaw et al., 2016).

在连续流闪光化学中的应用

Seto 等人 (2019) 讨论了使用连续流闪光化学高效放大 2-氰基苯甲酸衍生物的合成。该方法显示了在大规模生产和工业过程中的应用潜力 (Seto et al., 2019).

安全和危害

作用机制

Target of Action

It’s structurally similar compound, 3-cyanobenzoic acid, has been shown to affect the growth and antioxidant and energy metabolism of maize seedlings .

Mode of Action

It’s known that 3-cyanobenzoic acid increases the generation of reactive oxygen species (ros) in maize roots . This suggests that 2-Cyanobenzoic acid might interact with its targets in a similar way, leading to changes in cellular processes.

Biochemical Pathways

Studies on 3-cyanobenzoic acid have shown that it affects antioxidant and energy metabolism in maize seedlings . It stimulates the activities of peroxidase, catalase, and superoxide dismutase in roots . It also influences respiration sensitive to potassium cyanide (KCN) and salicylhydroxamic acid (SHAM), suggesting an impact on the cytochrome oxidase (COX) and alternative oxidase (AOX) pathways .

Result of Action

3-cyanobenzoic acid has been shown to reduce the growth of maize seedlings, likely due to increased ros generation . This suggests that 2-Cyanobenzoic acid might have similar effects.

生化分析

Biochemical Properties

2-Cyanobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of T-box riboswitch antiterminator RNA-binding oxazolidinone derivatives, benzoate-modified β-cyclodextrin derivatives, and pyrrolo [1,2-f]triazines for use as JAK2 inhibitors . These interactions often involve decarboxylation, decarboxylative halogenation, and protodecarboxylation reactions .

Cellular Effects

2-Cyanobenzoic acid affects various types of cells and cellular processes. It has been shown to influence cell function by inducing oxidative stress, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, in maize seedlings, 2-cyanobenzoic acid reduces growth by increasing reactive oxygen species (ROS) generation, which in turn stimulates the activities of antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase .

Molecular Mechanism

At the molecular level, 2-cyanobenzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used as a reactant in the synthesis of JAK2 inhibitors, which suggests its role in enzyme inhibition . Additionally, 2-cyanobenzoic acid can induce oxidative stress by increasing ROS production, which affects various cellular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-cyanobenzoic acid can change over time. The compound is stable under recommended storage conditions but is incompatible with oxidizing agents and bases . Over time, its effects on cellular function may vary, with long-term exposure potentially leading to sustained oxidative stress and altered cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-cyanobenzoic acid vary with different dosages in animal models. Higher doses can lead to increased ROS production and oxidative stress, which may result in toxic or adverse effects. For example, in maize seedlings, increasing concentrations of 2-cyanobenzoic acid led to a dose-dependent increase in ROS levels and a corresponding increase in antioxidant enzyme activities .

Metabolic Pathways

2-Cyanobenzoic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome oxidase (COX) and alternative oxidase (AOX), influencing metabolic flux and metabolite levels. The compound’s ability to induce oxidative stress suggests its involvement in pathways related to ROS production and antioxidant defense .

Transport and Distribution

Within cells and tissues, 2-cyanobenzoic acid is transported and distributed through specific transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, the compound’s interaction with β-cyclodextrin derivatives indicates its potential for targeted delivery and controlled release in biochemical applications .

属性

IUPAC Name |

2-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNSDCJFTHMDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191732 | |

| Record name | 2-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3839-22-3 | |

| Record name | 2-Cyanobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3839-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

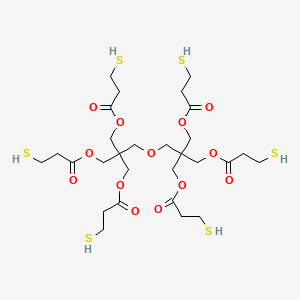

Synthesis routes and methods

Procedure details

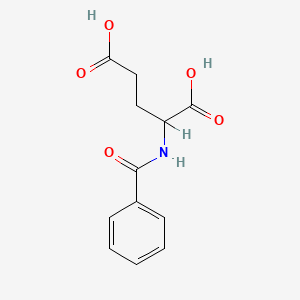

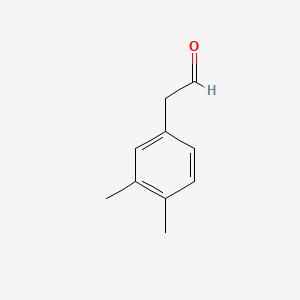

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)